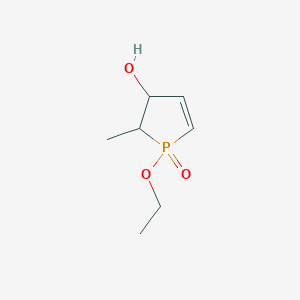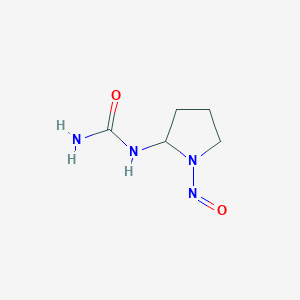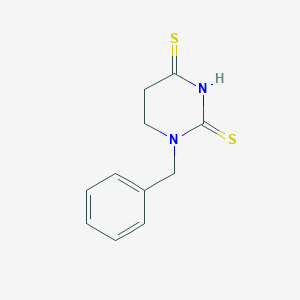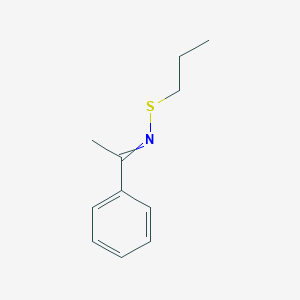
1-Phenylethan-1-one S-propylthioxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenylethan-1-one S-propylthioxime is an organic compound that belongs to the class of thiosemicarbazones It is characterized by the presence of a phenyl group attached to an ethanone moiety, with a propylthioxime group attached to the carbonyl carbon
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenylethan-1-one S-propylthioxime can be synthesized through a multi-step process. One common method involves the reaction of 1-phenylethan-1-one (acetophenone) with S-propylthiosemicarbazide under acidic conditions. The reaction typically proceeds as follows:
Step 1: Acetophenone is reacted with S-propylthiosemicarbazide in the presence of an acid catalyst.
Step 2: The resulting intermediate undergoes cyclization to form the desired thioxime compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions: 1-Phenylethan-1-one S-propylthioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxime group to an amine or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives.
科学研究应用
1-Phenylethan-1-one S-propylthioxime has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and cancer.
Industry: It is used in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-Phenylethan-1-one S-propylthioxime involves its interaction with molecular targets, such as enzymes and receptors. The thioxime group can form coordination bonds with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular membranes, leading to disruption of membrane integrity and cell death.
相似化合物的比较
Acetophenone (1-Phenylethan-1-one): A simpler ketone with similar structural features but lacking the thioxime group.
1-Phenylethanol: An alcohol derivative of acetophenone with different chemical properties and applications.
2-Phenylethanol: An isomer of 1-phenylethanol with a different position of the hydroxyl group.
Uniqueness: 1-Phenylethan-1-one S-propylthioxime is unique due to the presence of the thioxime group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
61076-40-2 |
|---|---|
分子式 |
C11H15NS |
分子量 |
193.31 g/mol |
IUPAC 名称 |
1-phenyl-N-propylsulfanylethanimine |
InChI |
InChI=1S/C11H15NS/c1-3-9-13-12-10(2)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
InChI 键 |
LBDBBPKBFWKVMU-UHFFFAOYSA-N |
规范 SMILES |
CCCSN=C(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


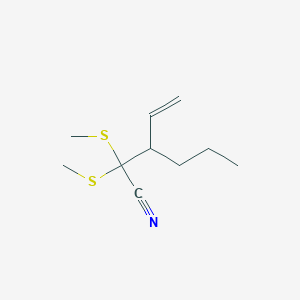

![2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)-](/img/structure/B14593459.png)
![1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14593461.png)
![Methyl 4-[benzyl(methyl)amino]but-2-enoate](/img/structure/B14593469.png)
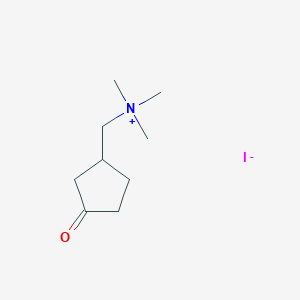
![Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14593493.png)
![[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid](/img/structure/B14593499.png)

![Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane](/img/structure/B14593515.png)
